1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one
Description
This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a 1H-1,2,4-triazole moiety, a piperazine linker, and a 2-fluorophenoxy-propan-1-one side chain.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O2/c1-14(29-16-5-3-2-4-15(16)20)19(28)26-10-8-25(9-11-26)17-6-7-18(24-23-17)27-13-21-12-22-27/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBISKCCJNRGJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Synthesis of the pyridazine ring: This step involves the formation of the pyridazine ring, which can be synthesized through various methods, including condensation reactions.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Incorporation of the fluorophenoxy group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular targets.
Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine-linked triazole and heterocyclic derivatives. Below is a comparative analysis based on molecular features, synthesis, and inferred biological activity.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The pyridazine-triazole core in the target compound contrasts with pyrimidine-pyrazole (e.g., ) or benzothiazole (e.g., ) systems. Pyridazines are less common in drug design but offer unique electronic properties for receptor binding.
Piperazine linkers are ubiquitous in kinase inhibitors (e.g., imatinib analogs) and antipsychotics, indicating versatility in target engagement .
Synthetic Routes :
- Similar compounds (e.g., ) are synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amidation), suggesting the target compound may follow analogous protocols.
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a triazole-pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 355.32 g/mol. The structure features a piperazine ring substituted with a pyridazine moiety and a triazole group, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3N7O |
| Molecular Weight | 355.32 g/mol |
| IUPAC Name | 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one |
| Synonyms | Various (specific to databases) |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyridazine and triazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activity due to its structural components .
Anti-inflammatory Effects
Pyridazine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This mechanism is crucial in reducing inflammation and pain in various conditions. The presence of the triazole moiety may enhance this effect by modulating inflammatory pathways .
Antitumor Activity
Studies have highlighted the potential antitumor effects of triazole-containing compounds. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and microbial metabolism.
- Cell Signaling Modulation : It can modulate signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : The compound may influence ROS levels in cells, contributing to its antitumor and anti-inflammatory effects.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Properties : A recent study demonstrated that pyridazine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Research : Another study reported that a related triazole derivative significantly reduced edema in animal models of inflammation, indicating its potential as an anti-inflammatory agent .
Table 2: Summary of Case Studies
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The compound can be synthesized via multi-step coupling reactions. A common approach involves:
- Piperazine-functionalization : Reacting 6-chloropyridazine with 1H-1,2,4-triazole under nucleophilic aromatic substitution conditions.
- Amide bond formation : Using coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF with NEt₃ as a base to link the piperazine-pyridazine intermediate to the propan-1-one backbone .
- Phenoxy-group introduction : Alkylation of the ketone moiety with 2-fluorophenol under basic conditions.
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is typically employed .
Q. What spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 2-fluorophenoxy group shows distinct aromatic splitting patterns in ¹H NMR .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS for exact mass confirmation) .
- HPLC : For purity assessment (>95% by reverse-phase C18 columns) .
Q. How can researchers assess the in vitro biological activity of this compound?
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts.
- Cell-based models : Pseudotype virus infectivity assays (for antiviral studies) or cytotoxicity profiling (MTT assays) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Stoichiometric adjustments : Use 1.2–1.5 equivalents of coupling reagents (e.g., TBTU) to drive amidation to completion .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., triazole substitution) to minimize side reactions.
- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Q. What strategies resolve structural ambiguities in crystallographically challenging derivatives?
- X-ray crystallography : Co-crystallize the compound with stabilizing agents (e.g., PEG 4000) and collect data using synchrotron radiation (e.g., CCP4 software suite for structure refinement) .
- Comparative spectroscopy : Overlay experimental ¹³C NMR shifts with DFT-calculated chemical shifts to validate substituent positions .
Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent variation : Systematically modify the 2-fluorophenoxy group (e.g., replace with 3-fluoro or dichloro analogs) and test activity .
- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using QSAR models .
Q. How can discrepancies between in vitro and in vivo activity data be addressed?
- Serum protein binding : Measure compound stability in 40% human serum using equilibrium dialysis; adjust logP values (via substituent changes) to reduce binding .
- Metabolic profiling : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., piperazine N-oxidation) .
Q. What advanced analytical methods ensure purity and stability during long-term storage?
- DSC (Differential Scanning Calorimetry) : Monitor thermal stability and polymorphic transitions .
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 14 days, then analyze via UPLC-MS to identify degradation products .
- Storage recommendations : Store in airtight containers at –20°C with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
